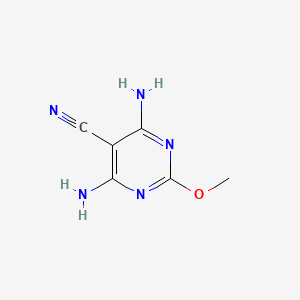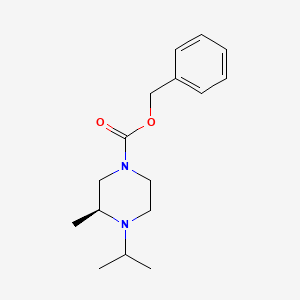
(S)-1-Cbz-4-isopropyl-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a chiral piperazine derivative The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, an isopropyl group at the 4-position, and a methyl group at the 3-position of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-4-isopropyl-3-methylpiperazine.
Protection Step: The nitrogen atom of the piperazine ring is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of automated purification systems can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(S)-1-Cbz-4-isopropyl-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction of the Cbz group can be achieved using catalytic hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation (Pd/C), lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of this compound.
Reduction: (S)-4-isopropyl-3-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-1-Cbz-4-isopropyl-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperazine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (S)-1-Cbz-4-isopropyl-3-methylpiperazine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Cbz group can be selectively removed to reveal the active piperazine moiety, which can then engage in various biochemical interactions.
類似化合物との比較
Similar Compounds
(S)-1-Cbz-4-methylpiperazine: Lacks the isopropyl group, making it less sterically hindered.
(S)-1-Cbz-4-isopropylpiperazine: Lacks the methyl group, which may affect its reactivity and binding properties.
(S)-1-Boc-4-isopropyl-3-methylpiperazine: Uses a different protecting group (Boc) which can influence its stability and reactivity.
Uniqueness
(S)-1-Cbz-4-isopropyl-3-methylpiperazine is unique due to the combination of the Cbz protecting group, the isopropyl group at the 4-position, and the methyl group at the 3-position. This specific arrangement of substituents can influence its chemical reactivity and its suitability for various applications in synthesis and medicinal chemistry.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
benzyl (3S)-3-methyl-4-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18-10-9-17(11-14(18)3)16(19)20-12-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3/t14-/m0/s1 |
InChIキー |
PMFKRDLLBFADKC-AWEZNQCLSA-N |
異性体SMILES |
C[C@H]1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1CN(CCN1C(C)C)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


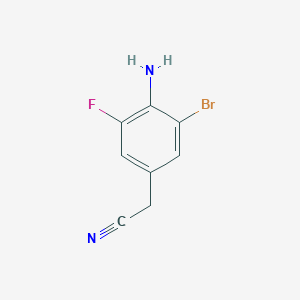
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
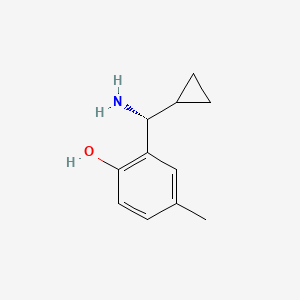
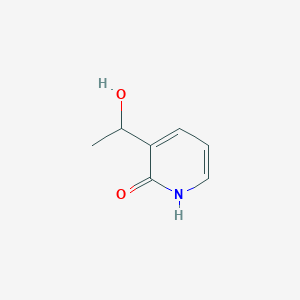

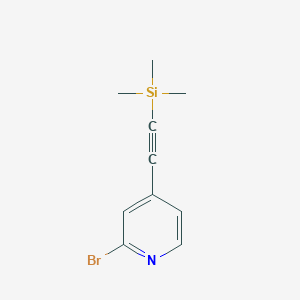
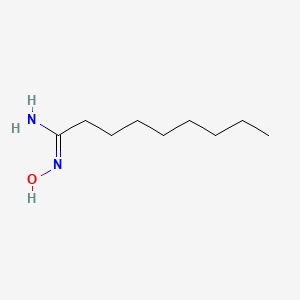

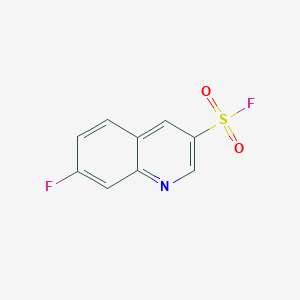
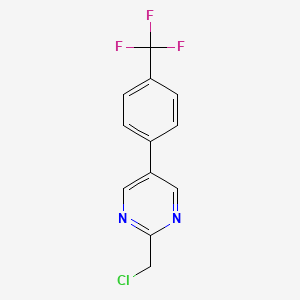
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
